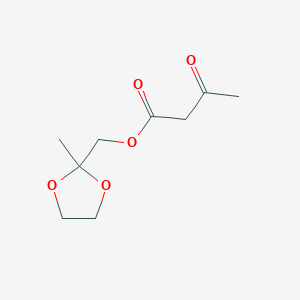

(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate

Description

"(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate" (CAS: 6413-10-1), also known as Ethyl 2-methyl-1,3-dioxolane-2-acetate, is a ketal derivative of ethyl acetoacetate. Its molecular formula is C₈H₁₄O₄ (MW: 174.20 g/mol), featuring a 1,3-dioxolane ring fused to a methyl group and an ethyl 3-oxobutanoate moiety . This compound is widely utilized in the fragrance industry under trade names like Fructone and Jasmaprunat, valued for its fruity, green odor profile. The ketal structure enhances its stability compared to the parent β-ketoester (ethyl 3-oxobutanoate), reducing susceptibility to hydrolysis and oxidation .

Propriétés

IUPAC Name |

(2-methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMZLSCREFGIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC1(OCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate typically involves the reaction of 2-methyl-1,3-dioxolane with 3-oxobutanoic acid or its derivatives. One common method includes the esterification of 3-oxobutanoic acid with 2-methyl-1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Applications De Recherche Scientifique

(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic effects.

Mécanisme D'action

The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the compound’s structure and the context of its use.

Comparaison Avec Des Composés Similaires

Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)

- Structure : Parent β-ketoester (C₆H₁₀O₃), lacking the dioxolane ring.

- Key Differences: Reactivity: The absence of the dioxolane ketal makes ethyl 3-oxobutanoate highly reactive toward nucleophiles and bases, limiting its stability in formulations. Applications: Primarily used as a chemical intermediate in organic synthesis (e.g., acetoacetylation reactions) rather than in fragrances .

- Data: Boiling point ~180°C (vs. higher thermal stability in the ketal derivative due to reduced enol content) .

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)

- Structure: Contains a 3-oxobutanamide core with a 1,3-dithiolane ring and aryl substituent (C₁₄H₁₅NO₂S₂) .

- Key Differences: Functional Groups: Replacement of the dioxolane oxygen with sulfur atoms (dithiolane) increases polarizability and metal-coordinating capacity. Applications: Potential use in metal-catalyzed C–H functionalization due to the N,O-bidentate directing group .

- Data : ¹H-NMR signals at δ 2.47 (s, -COCH₃) and 2.34 (s, CH₃-Ph) highlight electronic differences compared to the dioxolane derivative’s δ 3.4–3.5 (dioxolane -CH₂-) .

Methyl 2-Benzoylamino-3-Oxobutanoate

- Structure: β-Ketoester with a benzoylamino substituent (C₁₂H₁₃NO₄) .

- Key Differences: Substituent Effects: The benzoylamino group introduces aromaticity and hydrogen-bonding capability, increasing melting point (solid at RT vs. liquid ketal derivative). Applications: Used in synthesizing enamine derivatives for heterocyclic chemistry, contrasting with the fragrance role of the target compound .

4-(2-Methyl-1,3-dioxolan-2-yl)-N,N-dimethylaniline (4.3o)

- Structure: Aromatic amine with a dioxolane ring (C₁₂H₁₇NO₂) .

- Key Differences :

Methyl (2S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Chiral amino ester with a branched alkyl chain (C₈H₁₈ClNO₂) .

- Key Differences: Functionality: The presence of a primary amine and hydrochloride salt enhances water solubility, unlike the lipophilic ketal derivative. Applications: Pharmaceutical intermediate (e.g., for β-lactam antibiotics), contrasting with non-medicinal uses of the target compound .

Comparative Analysis Table

Research Findings and Implications

- Stability Enhancements: The dioxolane ketal in the target compound reduces enolization and hydrolysis rates compared to ethyl 3-oxobutanoate, making it suitable for long-lasting fragrance formulations .

- Reactivity Trade-offs : Sulfur-containing analogs (e.g., dithiolane derivatives) exhibit unique coordination chemistry but lack the odor profile required for sensory applications .

- Synthetic Versatility: Compounds like methyl 2-benzoylamino-3-oxobutanoate demonstrate the adaptability of β-ketoesters in constructing nitrogen heterocycles, though their complexity limits industrial scalability .

Activité Biologique

The compound (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate , also known by its chemical identifier UNII-CBH764R26K, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The structure of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate features a dioxolane ring and a ketone group, which are critical for its biological interactions. The compound is characterized by the following molecular formula:

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dioxolane moiety may facilitate binding to specific target sites, modulating enzymatic activities or receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may act as a modulator for receptors associated with signaling pathways crucial for cell survival and proliferation.

Biological Activities

Research indicates that (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate exhibits several biological activities:

- Antioxidant Activity : Studies suggest that the compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary investigations have shown efficacy against various microbial strains, indicating potential use in antimicrobial formulations.

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Results Summary :

- Tested Strains : E. coli, Staphylococcus aureus

- MIC Values :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

These findings indicate the compound's potential as a lead candidate for developing new antimicrobial agents.

Applications in Research and Industry

The compound is being explored for various applications:

- Pharmaceutical Development : Due to its cytotoxic properties against cancer cells, it is being investigated as a potential drug candidate.

- Agricultural Chemicals : Its antimicrobial properties suggest possible applications in developing biopesticides or preservatives.

- Cosmetic Formulations : Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.